

# Application Notes & Protocols: Investigating PTHrP (107-111) Function Using In Vivo Models

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Osteostatin (1-5) amide (human, bovine, dog, horse, mouse, rabbit, rat)

**Cat. No.:** B589511

[Get Quote](#)

## Introduction

Parathyroid hormone-related protein (PTHrP) is a polyhormone that undergoes post-translational processing to generate multiple bioactive fragments with distinct functions.<sup>[1][2][3]</sup> While the N-terminal fragment (1-36) shares homology with parathyroid hormone (PTH) and signals through the common PTH/PTHrP receptor (PTH1R), the C-terminal fragments possess unique biological activities mediated by different pathways.<sup>[1][4]</sup> Of particular interest is the highly conserved pentapeptide PTHrP (107-111), also known as "osteostatin," corresponding to the amino acid sequence Threonine-Arginine-Serine-Alanine-Tryptophan (TRSAW).<sup>[5][6]</sup> This fragment has been identified as a key mediator of C-terminal PTHrP effects, which are primarily transduced through Protein Kinase C (PKC) activation and intracellular calcium signaling, independent of the PTH1R.<sup>[1][7][8]</sup>

This guide provides an in-depth exploration of established in vivo models designed to elucidate the diverse functions of PTHrP (107-111). We will move beyond simple procedural lists to explain the scientific rationale behind model selection, experimental design, and data interpretation, empowering researchers to design robust and validated studies.

## Section 1: Models of Cancer-Associated Pathologies

PTHRP is a critical factor in the tumor microenvironment, influencing progression, metastasis, and cancer-associated syndromes like cachexia.[\[9\]](#)[\[10\]](#)[\[11\]](#) The C-terminal fragment PTHrP (107-111) often exhibits functions that are distinct from, or even antagonistic to, the N-terminal domain, making its study essential for a complete understanding of PTHrP's role in oncology.

## Application 1.1: Cancer Cachexia and Energy Wasting

**Scientific Rationale:** Cancer cachexia is a debilitating wasting syndrome characterized by the loss of adipose and skeletal muscle tissues, significantly impacting patient quality of life and survival.[\[12\]](#)[\[13\]](#) Some tumors secrete factors that drive systemic metabolic changes, including the "browning" of white adipose tissue (WAT), leading to increased energy expenditure.[\[12\]](#) The N-terminal domain of PTHrP has been implicated in this process.[\[12\]](#)[\[14\]](#) Investigating PTHrP (107-111) in this context allows for the dissection of domain-specific contributions to cancer-associated metabolic disruption. The Lewis Lung Carcinoma (LLC) model in C57BL/6 mice is a well-established and aggressive model for studying cancer cachexia where PTHrP has been shown to play a role.[\[12\]](#)[\[14\]](#)

**Experimental Model:** Lewis Lung Carcinoma (LLC)-Induced Cachexia in Mice.

Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for LLC-induced cachexia model.

## Protocol: LLC-Induced Cachexia

- Animal Model: Use male C57BL/6 mice, 8-10 weeks of age. Acclimatize animals for at least one week before the experiment.
- Cell Culture: Culture Lewis Lung Carcinoma (LLC1) cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in 5% CO<sub>2</sub>.
- Tumor Inoculation:
  - Harvest LLC cells during the logarithmic growth phase using trypsin.
  - Wash cells twice with sterile, serum-free PBS.
  - Resuspend cells in sterile PBS at a concentration of 5 x 10<sup>6</sup> cells/mL.
  - Inject 100 µL (5 x 10<sup>5</sup> cells) subcutaneously into the right flank of each mouse.
- Treatment Regimen:
  - Begin treatment when tumors are palpable (~50-100 mm<sup>3</sup>).
  - Prepare PTHrP (107-111) in a sterile saline vehicle. A previously reported effective dose for other *in vivo* models is in the range of 80-100 µg/kg.[15]
  - Administer the peptide or vehicle control via subcutaneous or intraperitoneal injection daily or every other day. The choice of osmotic minipumps can also be considered for continuous delivery.[16]
  - Control Groups: A vehicle-only group and a non-tumor-bearing control group are essential.
- Monitoring:
  - Measure tumor volume (Volume = 0.5 x length x width<sup>2</sup>) and body weight every 2-3 days.
  - Monitor for signs of distress and adhere to ethical endpoints (e.g., tumor size >1.5 cm<sup>3</sup>, >20% body weight loss).

- Endpoint Analysis (typically 2-3 weeks post-inoculation):
  - Measure final body composition using DEXA scan if available.
  - Euthanize mice and carefully dissect the tumor, epididymal white adipose tissue (eWAT), inguinal white adipose tissue (iWAT), brown adipose tissue (BAT), and key muscles (gastrocnemius, tibialis anterior).
  - Gene Expression: Immediately snap-freeze tissues in liquid nitrogen for RNA extraction. Perform qRT-PCR on adipose tissue for thermogenic markers (e.g., Ucp1, Dio2) and on muscle for atrophy markers (e.g., Atrogin-1, MuRF1).
  - Histology: Fix tissues in 4% paraformaldehyde for H&E staining to assess adipocyte size and muscle fiber diameter.

| Parameter           | Specification                      | Rationale                                                                                                         |
|---------------------|------------------------------------|-------------------------------------------------------------------------------------------------------------------|
| Animal Strain       | C57BL/6 (syngeneic)                | Ensures immune compatibility with the LLC tumor line, preventing rejection. <a href="#">[14]</a>                  |
| Tumor Model         | Lewis Lung Carcinoma               | A well-characterized, aggressive tumor model known to induce a robust cachectic phenotype. <a href="#">[12]</a>   |
| Peptide Dose        | 80-100 µg/kg/day (starting point)  | Based on effective doses in other metabolic mouse models; dose optimization may be required. <a href="#">[15]</a> |
| Primary Endpoints   | Body weight, fat mass, muscle mass | Direct measures of the cachectic phenotype. <a href="#">[9][13]</a>                                               |
| Secondary Endpoints | Ucp1 expression, muscle fiber size | Mechanistic indicators of WAT browning and muscle atrophy. <a href="#">[14]</a>                                   |

## Application 1.2: Inhibition of Bone Resorption

**Scientific Rationale:** Many cancers, particularly breast cancer, metastasize to bone, leading to osteolytic lesions.[10][17] This process is driven by a "vicious cycle" where tumor cells secrete factors, like N-terminal PTHrP, that stimulate osteoblasts to express RANKL, which in turn drives osteoclast-mediated bone resorption.[17] This resorption releases growth factors from the bone matrix, fueling further tumor growth. The C-terminal fragment PTHrP (107-111), or osteostatin, has been shown to inhibit osteoclast activity and bone resorption, directly opposing the action of the N-terminal domain.[5][6][18] A neonatal mouse model is particularly effective for studying bone resorption due to the high rate of bone turnover at this age.[18][19]

**Experimental Model: PTHrP (1-34)-Stimulated Bone Resorption in Neonatal Mice.**

**Protocol: Neonatal Mouse Bone Resorption Assay**

- **Animal Model:** Use neonatal mouse pups (e.g., ICR or C57BL/6 strain), 2-4 days old.
- **Bone Labeling (Optional but Recommended):** To quantify bone resorption, administer a single intraperitoneal injection of  $^3\text{H}$ -Tetracycline to the pups 24 hours before the start of the experiment. This labels the mineralizing bone matrix.[18]
- **Treatment Groups:**
  - Group 1: Vehicle control (e.g., sterile saline).
  - Group 2: PTHrP (1-34) alone (to stimulate resorption).
  - Group 3: PTHrP (1-34) + PTHrP (107-111) (to test for inhibition).
  - Group 4: PTHrP (107-111) alone (to assess its effect on basal resorption).
- **Peptide Administration:**
  - A reported effective dose for stimulating resorption is 0.2  $\mu\text{g/g}$  body weight of PTHrP (1-34).[18][19]
  - Administer an equimolar or excess molar concentration of PTHrP (107-111) simultaneously.
  - Perform daily subcutaneous injections for 6 to 16 consecutive days.[18]

- Endpoint Analysis:

- Euthanize the pups 24 hours after the final injection.
- Dissect the tibiae and/or calvariae.
- Quantitative Analysis: If <sup>3</sup>H-Tetracycline was used, measure the remaining radioactivity in the bones via scintillation counting. A decrease in radioactivity compared to the vehicle control indicates bone resorption.[\[18\]](#)
- Histomorphometry: Fix bones in a suitable fixative (e.g., 4% PFA), decalcify, and embed in paraffin. Section the bones and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify and count osteoclasts.[\[18\]](#) An increase in osteoclast number and surface area indicates stimulated resorption.

| Parameter          | Specification                       | Rationale                                                                                                                            |
|--------------------|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Animal Model       | Neonatal Mice (2-4 days old)        | High basal bone turnover allows for a clear and rapid assessment of changes in resorption. <a href="#">[18]</a> <a href="#">[19]</a> |
| Stimulant          | PThrP (1-34)                        | The N-terminal fragment is a potent, well-characterized stimulator of osteoclast activity via the PTH1R. <a href="#">[18]</a>        |
| Inhibitor          | PThrP (107-111)                     | The test peptide, hypothesized to antagonize the effects of PThrP (1-34). <a href="#">[18]</a>                                       |
| Primary Endpoint   | Osteoclast Number (TRAP staining)   | A direct cellular measure of bone resorption activity. <a href="#">[18]</a>                                                          |
| Secondary Endpoint | <sup>3</sup> H-Tetracycline Release | A quantitative biochemical measure of mineral matrix breakdown. <a href="#">[18]</a>                                                 |

## Section 2: Models of Tissue Regeneration and Protection

Beyond oncology, PTHrP (107-111) has demonstrated potent anabolic and protective effects in various tissues, including bone and the central nervous system.

### Application 2.1: Osteogenic Effects in Bone Regeneration

**Scientific Rationale:** While known to inhibit resorption, PTHrP (107-111) also promotes bone formation. This dual action makes it a compelling therapeutic candidate for bone diseases like osteoporosis or for enhancing fracture healing. Mechanistically, it has been shown to upregulate osteogenic factors like osteocalcin (OCN) and osteoprotegerin (OPG) while downregulating inhibitors of the Wnt signaling pathway, such as sclerostin (SOST) and Dickkopf-1 (DKK1).<sup>[3][14][20]</sup> A critical-sized calvarial defect model in rats or mice is the gold standard for evaluating the bone regenerative potential of therapeutic agents.

**Experimental Model:** Calvarial Critical-Sized Defect in Rodents.

**Protocol:** Calvarial Defect Model

- **Animal Model:** Use adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (10-12 weeks).
- **Surgical Procedure:**
  - Anesthetize the animal and prepare the surgical site with aseptic technique.
  - Make a sagittal incision over the scalp to expose the parietal bones.
  - Using a trephine burr under constant saline irrigation, create a full-thickness, critical-sized defect (e.g., 5 mm in rats, 2 mm in mice) in the center of one or both parietal bones. A critical-sized defect is defined as one that will not heal spontaneously over the animal's lifetime.
- **Treatment Application:**

- The test article can be applied directly to the defect site. This is often done by loading PTHrP (107-111) onto a scaffold (e.g., collagen sponge, hydrogel) that is then implanted into the defect.
- Alternatively, the peptide can be administered systemically via subcutaneous injections. [\[15\]](#)
- Control Groups: A scaffold with vehicle only, and an empty defect group are crucial controls.
- Post-Operative Care: Suture the incision and provide appropriate post-operative analgesia and care.
- Endpoint Analysis (typically 4-8 weeks post-surgery):
  - Euthanize the animals and harvest the calvaria.
  - Micro-Computed Tomography ( $\mu$ CT): Perform high-resolution  $\mu$ CT scans to quantify new bone formation within the defect. Key parameters include Bone Volume/Total Volume (BV/TV), trabecular thickness, and trabecular number.
  - Histology: Decalcify the calvaria and prepare sections for H&E and Masson's Trichrome staining to visualize tissue morphology and new bone matrix deposition. Immunohistochemistry for osteogenic markers like osteocalcin can also be performed.

| Parameter          | Specification                                            | Rationale                                                                                                             |
|--------------------|----------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|
| Animal Model       | Adult Rat or Mouse                                       | Mature skeletal system provides a clinically relevant model for bone healing.                                         |
| Defect Model       | Calvarial Critical-Sized Defect                          | Provides a stringent test of osteo-inductive potential as the defect will not heal on its own.                        |
| Delivery Method    | Local (Scaffold) or Systemic                             | Local delivery tests direct osteo-inductive capacity, while systemic delivery assesses broader therapeutic potential. |
| Primary Endpoint   | Bone Volume/Total Volume ( $\mu$ CT)                     | A precise, 3D quantification of new bone formation.                                                                   |
| Secondary Endpoint | Histological evidence of osteoblasts and new bone matrix | Confirms the cellular basis of the regenerative response.                                                             |

## Application 2.2: Neuroprotective Function

**Scientific Rationale:** Emerging evidence suggests a neuroprotective role for PTHrP.<sup>[21]</sup> Studies have shown that PTHrP can protect neurons from excitotoxicity, a pathological process involved in seizures and ischemic brain injury.<sup>[21]</sup> In vivo, PTHrP knockout mice exhibit increased sensitivity to seizures induced by kainate, a potent glutamate receptor agonist.<sup>[21]</sup> This model can be adapted to test the specific neuroprotective capacity of the PTHrP (107-111) fragment.

**Experimental Model:** Kainate-Induced Seizure Model in Mice.

**Protocol:** Kainate-Induced Neuroprotection Assay

- Animal Model: Use adult male C57BL/6 or FVB mice.
- Pre-treatment:

- Administer PTHrP (107-111) or vehicle control. The route can be systemic (intraperitoneal) or central (intracerebroventricular, ICV) for more direct CNS effects. ICV administration requires stereotactic surgery.
- Administer the peptide 30-60 minutes prior to kainate injection to ensure it has reached the target tissue.

- Seizure Induction:
  - Administer a convulsive dose of kainic acid (e.g., 10-25 mg/kg, i.p.). The dose should be titrated to induce robust seizures without excessive mortality.
- Behavioral Monitoring:
  - Immediately after kainate injection, observe the mice continuously for 2-4 hours.
  - Score seizure severity using a standardized scale (e.g., the Racine scale), which grades seizures from mild behavioral changes to generalized tonic-clonic convulsions.
- Endpoint Analysis (24-72 hours post-induction):
  - Euthanize the animals and perfuse transcardially with saline followed by 4% PFA.
  - Harvest the brains and post-fix in 4% PFA.
  - Histology: Section the brains (particularly the hippocampus, which is highly sensitive to kainate) and perform staining with markers for neuronal death, such as Fluoro-Jade or TUNEL staining.
  - Quantify the number of surviving neurons in specific hippocampal subfields (e.g., CA1, CA3) to assess the degree of neuroprotection.

| Parameter          | Specification                    | Rationale                                                                                                       |
|--------------------|----------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Animal Model       | Adult Mouse                      | Standard model for studying epilepsy and excitotoxic neuronal death.                                            |
| Neurotoxin         | Kainic Acid                      | A glutamate receptor agonist that reliably induces limbic seizures and hippocampal damage. <a href="#">[21]</a> |
| Primary Endpoint   | Seizure Severity Score           | A behavioral measure of the peptide's anti-convulsant or disease-modifying effect.                              |
| Secondary Endpoint | Neuronal Survival in Hippocampus | A direct histological measure of the peptide's neuroprotective capacity. <a href="#">[21]</a>                   |

## Section 3: Signaling Pathways and Mechanistic Frameworks

Understanding the molecular pathways activated by PTHrP (107-111) is crucial for interpreting *in vivo* results. Unlike the N-terminus, which acts via the G-protein coupled PTH1R to activate PKA, the C-terminus acts through a putative, yet unidentified, receptor to primarily activate PKC and modulate intracellular calcium.[\[1\]](#)[\[7\]](#)[\[22\]](#)

Signaling Diagrams



[Click to download full resolution via product page](#)

Caption: PTHrP (107-111) signaling in bone cells.

[Click to download full resolution via product page](#)

Caption: Antagonistic actions of PTHrP fragments in bone.

## References

- Kir, S., et al. (2014). Tumour-derived PTH-related protein triggers adipose tissue browning and cancer cachexia. *Nature*. Available at: [\[Link\]](#)
- Luparello, C., et al. (2021). Parathyroid Hormone-Related Protein (PThrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications. *MDPI*. Available at: [\[Link\]](#)
- Martin, T.J., et al. (2016). Parathyroid Hormone-Related Protein, Its Regulation of Cartilage and Bone Development, and Role in Treating Bone Diseases. *Physiological Reviews*. Available at: [\[Link\]](#)
- Esbrit, P., & Alcaraz, M.J. (2013). Parathyroid Hormone-Related Protein (PThrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications. *International Journal of Molecular Sciences*. Available at: [\[Link\]](#)
- Chen, H.L., et al. (2015). Parathyroid hormone-related protein induces fibronectin up-regulation in rat mesangial cells through reactive oxygen species/Src/EGFR signaling. *Bioscience Reports*. Available at: [\[Link\]](#)
- Kir, S., et al. (2014). Tumour-derived PTH-related protein triggers adipose tissue browning and cancer cachexia. *Nature*. Available at: [\[Link\]](#)
- Kir, S., et al. (2016). PTH/PThrP Receptor Mediates Cachexia in Models of Kidney Failure and Cancer. *Cell Metabolism*. Available at: [\[Link\]](#)
- McCauley, L.K., & Martin, T.J. (2012). MULTIPLE ACTIONS OF PThRP IN BREAST CANCER BONE METASTASIS. *Clinics in experimental metastasis*. Available at: [\[Link\]](#)
- Wysolmerski, J. (n.d.). PThRP and Cancer Cachexia. *Grantome*. Available at: [\[Link\]](#)
- DeMambro, V.E., et al. (2019). Proteolytic Regulation of Parathyroid Hormone-Related Protein: Functional Implications for Skeletal Malignancy. *MDPI*. Available at: [\[Link\]](#)
- Pitarresi, J.R., et al. (2021). PThRP Drives Pancreatic Cancer Growth and Metastasis and Reveals a New Therapeutic Vulnerability. *Cancer Discovery*. Available at: [\[Link\]](#)

- Fu, S., et al. (2023). Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis. *Cells*. Available at: [\[Link\]](#)
- Goltzman, D. (1999). PTH and PTHrP: Similar Structures but Different Functions. *Physiology*. Available at: [\[Link\]](#)
- Rihani-Basharat, S., & Lewinson, D. (1997). PTHrP(107-111) inhibits in vivo resorption that was stimulated by PTHrP(1-34) when applied intermittently to neonatal mice. *Calcified Tissue International*. Available at: [\[Link\]](#)
- Kremer, R. (2011). Osteoblast-Derived PTHrP and Breast Cancer Bone Metastasis. *DTIC*. Available at: [\[Link\]](#)
- DeMambro, V.E., et al. (2019). Proteolytic Regulation of Parathyroid Hormone-Related Protein: Functional Implications for Skeletal Malignancy. *Semantic Scholar*. Available at: [\[Link\]](#)
- Valín, A., et al. (2001). C-Terminal Parathyroid Hormone-Related Protein (PTHrP) (107–139) Stimulates Intracellular Ca through a Receptor Different from. *Endocrinology*. Available at: [\[Link\]](#)
- Goltzman, D. (1999). PTH and PTHrP: Similar Structures but Different Functions. *Physiology*. Available at: [\[Link\]](#)
- Michael, M., et al. (2022). Pancreatic cancer cachexia is mediated by PTHrP-driven disruption of adipose de novo lipogenesis. *Nature*. Available at: [\[Link\]](#)
- Cornish, J., et al. (1997). Parathyroid Hormone-Related Protein-(107–139) Inhibits Bone Resorption in Vivo\*. *Endocrinology*. Available at: [\[Link\]](#)
- Luparello, C., et al. (2021). Parathyroid Hormone-Related Protein (PTHrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications. *PubMed Central*. Available at: [\[Link\]](#)
- Johnson, R.W., et al. (2019). Re-Evaluating the Role of PTHrP in Breast Cancer. *MDPI*. Available at: [\[Link\]](#)

- Luparello, C., et al. (2023). Parathyroid Hormone Related Protein (PThrP)-Associated Molecular Signatures in Cell Signaling during Tissue Differentiation and in Non-tumoral Diseases. Preprints.org. Available at: [\[Link\]](#)
- St-Louis, I., et al. (2023). Parathyroid Hormone (PTH)-Related Peptides Family: An Intriguing Role in the Central Nervous System. MDPI. Available at: [\[Link\]](#)
- Luparello, C., et al. (2023). Parathyroid Hormone Related Protein (PThrP)-Associated Molecular Signatures in Cell Signaling during Tissue Differentiation and in Non-tumoral Diseases. Preprints.org. Available at: [\[Link\]](#)
- Zhang, J., et al. (2015). Co-expression of parathyroid hormone related protein and TGF-beta in breast cancer predicts poor survival outcome. BMC Cancer. Available at: [\[Link\]](#)
- Zhang, J., et al. (2015). Co-expression of parathyroid hormone related protein and TGF-beta in breast cancer predicts poor survival outcome. springermedizin.de. Available at: [\[Link\]](#)
- Schluter, K.-D., & Wenzel, S. (n.d.). cardiac effects of osteostatin in mice. Journal of Endocrinology. Available at: [\[Link\]](#)
- Cheung, V., et al. (2013). PTHrP Overexpression Increases Sensitivity of Breast Cancer Cells to Apo2L/TRAIL. PLOS One. Available at: [\[Link\]](#)
- Plotkin, L.I., et al. (2016). PTHrP-derived Peptides Restore Bone Mass and Strength in Diabetic Mice and to Prevent Osteocyte Apoptosis in vivo and in vitro. Journal of Bone and Mineral Research. Available at: [\[Link\]](#)
- Gortazar, A.P. (2014). Comparación de las acciones osteogénicas de la proteína relacionada con la parathormona (PThrP) en modelos de ratón diabético y con déficit del factor de crecimiento similar a la insulina tipo I (IGF-I). Instituto de Salud Carlos III. Available at: [\[Link\]](#)
- Gurt I Gure, A., et al. (2008). Methods for inhibiting cartilage mineralization. Google Patents.
- Rihani-Basharat, S., & Lewinson, D. (1997). PTHrP(107–111) Inhibits In Vivo Resorption that was Stimulated by PTHrP(1–34) When Applied Intermittently to Neonatal Mice. springermedicine.com. Available at: [\[Link\]](#)

- Gortazar, A.P., et al. (2013). Treatment with N- and C-Terminal Peptides of Parathyroid Hormone-Related Protein Partly Compensate the Skeletal Abnormalities in IGF-I Deficient Mice. ResearchGate. Available at: [\[Link\]](#)
- Suda, N., et al. (1993). Human parathyroid hormone-related peptide-(107-111) does not inhibit bone resorption in neonatal mouse calvariae. Endocrinology. Available at: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Parathyroid Hormone-Related Protein (PThrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications | MDPI [mdpi.com]
- 2. Parathyroid Hormone-Related Protein (PThrP): A Key Regulator of Life/Death Decisions by Tumor Cells with Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. MULTIPLE ACTIONS OF PThRP IN BREAST CANCER BONE METASTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. PThRP and Cancer Cachexia - John Wysolmerski [grantome.com]
- 10. mdpi.com [mdpi.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. PTH/PThrP Receptor Mediates Cachexia in Models of Kidney Failure and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Parathyroid Hormone Related Protein (PTHrP)-Associated Molecular Signatures in Tissue Differentiation and Non-Tumoral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ComparaciÃ³n de las acciones osteogÃ©nicas de la proteÃ±a relacionada con la parathormona (PTHrP) en modelos de ratÃ³n diabÃ©tico y con dÃ©ficit del factor de crecimiento similar a la insulina tipo I (IGF-I) [scielo.isciii.es]
- 16. [jpp.krakow.pl](#) [jpp.krakow.pl]
- 17. [mdpi.com](#) [mdpi.com]
- 18. PTHrP(107-111) inhibits in vivo resorption that was stimulated by PTHrP(1-34) when applied intermittently to neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PTHrP(107–111) Inhibits In Vivo Resorption that was Stimulated by PTHrP(1–34) When Applied Intermittently to Neonatal Mice | [springermedicine.com](#) [springermedicine.com]
- 20. Parathyroid Hormone Related Protein (PTHrP)-Associated Molecular Signatures in Cell Signaling during Tissue Differentiation and in Non-tumoral Diseases[v1] | [Preprints.org](#) [preprints.org]
- 21. [mdpi.com](#) [mdpi.com]
- 22. [academic.oup.com](#) [academic.oup.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Investigating PTHrP (107-111) Function Using In Vivo Models]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b589511#in-vivo-models-for-studying-pthrp-107-111-function>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)